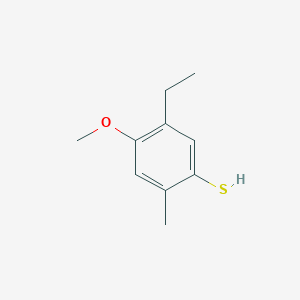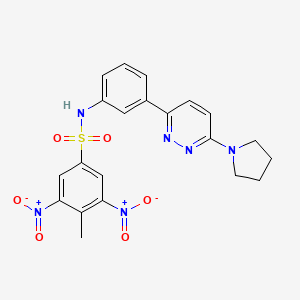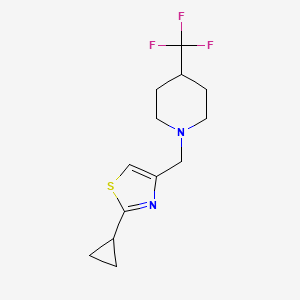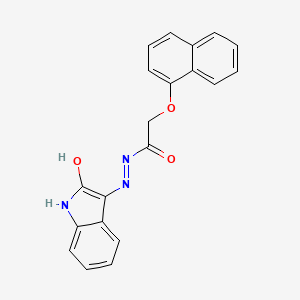
3-(2-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide” is a complex organic molecule that contains several functional groups. It has a 2-chlorophenyl group, a 4-ethoxyphenyl group, a 5-methyl-1,2-oxazole group, and a carboxamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole ring, a five-membered ring containing an oxygen atom and a nitrogen atom, is a notable feature. The chlorine atom on the phenyl ring, the ethoxy group on the other phenyl ring, and the carboxamide group attached to the oxazole ring would all contribute to the compound’s properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The oxazole ring, for example, might undergo reactions at the carbon between the oxygen and nitrogen atoms. The chlorine atom on the phenyl ring could be replaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar carboxamide group and the nonpolar phenyl rings could affect its solubility .Aplicaciones Científicas De Investigación
Antimicrobial Properties
A significant area of research for this compound involves its antimicrobial properties. Studies have synthesized various carboxamide derivatives and tested them for antibacterial and antifungal activities. For example, Desai, Dodiya, and Shihora (2011) synthesized a series of compounds including carboxamides and screened them against bacteria like Escherichia coli and Staphylococcus aureus, and fungi like Candida albicans and Aspergillus niger, indicating potential as antimicrobial agents (Desai, Dodiya, & Shihora, 2011). Similarly, Bekircan, Ülker, and Menteşe (2015) studied novel heterocyclic compounds derived from similar carboxamides, finding some of these compounds to be effective against lipase and α-glucosidase (Bekircan, Ülker, & Menteşe, 2015).
Anticonvulsant and Neuroprotective Potential
These compounds have also been researched for their potential in treating neurological conditions. A study by Kubicki, Bassyouni, and Codding (2000) on anticonvulsant enaminones, which are closely related to oxazole carboxamides, suggests potential applications in this field (Kubicki, Bassyouni, & Codding, 2000). Furthermore, Saeedi et al. (2020) explored arylisoxazole‐chromenone carboxamides for their cholinesterase inhibitory activity, which is crucial in Alzheimer's disease research, highlighting the neuroprotective capabilities of similar compounds (Saeedi et al., 2020).
Anticancer Properties
Another research avenue is the exploration of these compounds for their anticancer properties. Katariya, Vennapu, and Shah (2021) synthesized 1,3-oxazole clubbed pyridyl-pyrazolines, including similar carboxamide derivatives, and evaluated them for anticancer activity, indicating promising results against various cancer cell lines (Katariya, Vennapu, & Shah, 2021).
Molecular Interactions and Spectral Studies
Research also focuses on understanding the molecular interactions and spectral properties of these compounds. Patil et al. (2011) investigated the absorption and fluorescence spectra of carboxamides, contributing to a deeper understanding of their chemical properties (Patil et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-3-24-14-10-8-13(9-11-14)21-19(23)17-12(2)25-22-18(17)15-6-4-5-7-16(15)20/h4-11H,3H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUDEEVGCPSARN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-{4-[(E)-2-[4-(2-{[3-({4-[(3-aminopropyl)amino]butyl}amino)propyl]amino}ethoxy)phenyl]diazen-1-yl]phenoxy}ethyl)-3-chloropyrrolidine-2,5-dione tetrahydrochloride](/img/structure/B2432087.png)

![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2432089.png)

![1-{[1-(2,5-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2432091.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2432097.png)




![4-(7-Trifluoromethyl-pyrazolo[1,5-a]pyrimidin-5-yl)-phenol](/img/structure/B2432105.png)

